![molecular formula C17H15N3OS2 B12038823 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone CAS No. 385787-69-9](/img/structure/B12038823.png)
1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a phenyl group, a triazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound The thiophene moiety is then introduced through a substitution reaction, followed by the addition of the phenyl group via a Friedel-Crafts acylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, leading to partially or fully reduced products.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, research indicates that compounds containing the triazole ring exhibit significant antifungal and antibacterial activities. The specific compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
Compound | Target Organism | Activity | Reference |
---|---|---|---|
1-Phenyl-2-{...} | E. coli | Effective | |
1-Phenyl-2-{...} | S. aureus | Moderate | |
1-Phenyl-2-{...} | C. albicans | Effective |
Antiviral Properties
The antiviral potential of triazole derivatives has also been explored. Compounds similar to 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have demonstrated activity against viruses such as herpes simplex virus (HSV) and coronaviruses. The mechanism often involves interference with viral replication processes.
Table 2: Antiviral Activity of Related Compounds
Compound | Virus Type | Activity | Reference |
---|---|---|---|
1,3,4-Oxadiazole Derivative | HSV | Significant Inhibition | |
Triazole Analog | FCoV | Moderate Inhibition |
Herbicidal Activity
The compound's structure suggests potential herbicidal properties. Research into similar triazole compounds has shown that they can act as effective herbicides by inhibiting specific biochemical pathways in plants. This application is particularly relevant in developing sustainable agricultural practices.
Table 3: Herbicidal Efficacy of Triazole Compounds
Compound | Target Weed Species | Efficacy Level | Reference |
---|---|---|---|
Triazole A | Amaranthus spp. | High | |
Triazole B | Cynodon dactylon | Moderate |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Computational studies have elucidated its binding affinities and interactions at a molecular level, providing insights into how modifications to its structure can enhance efficacy.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound and its analogs:
- Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and assessed their antimicrobial properties against a range of pathogens. The findings suggested that modifications in the side chains significantly influenced antimicrobial activity.
- Field Trials : Preliminary field trials demonstrated the effectiveness of triazole-based herbicides in controlling weed populations without adversely affecting crop yield.
Mechanism of Action
The mechanism of action of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities or disrupting metal-dependent processes. The phenyl and thiophene moieties can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form covalent bonds with nucleophilic sites, leading to irreversible modifications of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanone
- 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and thiophene moiety provides a versatile platform for further functionalization and exploration in various scientific fields.
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
Biological Activity
1-Phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a novel compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a unique structural framework that includes a triazole ring, a phenyl group, and a sulfanyl moiety, contributing to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3OS. Its structure can be represented as follows:
This compound's synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance its biological properties.
Antifungal Activity
The triazole core is well-documented for its antifungal properties. Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, the compound has shown promising results in inhibiting the growth of fungi responsible for invasive infections, which is crucial given the rising resistance to conventional antifungal agents .
Anticancer Activity
Research indicates that compounds containing the triazole nucleus can exhibit anticancer properties. Specifically, studies have reported that certain derivatives of 1,2,4-triazoles possess anti-proliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values below 25 μM . The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth.
Antimicrobial Activity
In addition to antifungal and anticancer activities, this compound has been evaluated for its antimicrobial properties. Various studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances its interaction with microbial targets .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The following table summarizes key structural components and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Bromophenyl)-2-{[4-(5-methylphenyl)-5-(triazol)]sulfanyl}ethanone | Bromophenyl and triazole | Antifungal |
5-(Thiophen) - 4H - 1, 2, 4 - triazole derivatives | Thiophene and triazole | Anticancer |
4-Methylphenoxy derivatives of triazoles | Methylphenoxy and triazole | Antimicrobial |
The presence of specific substituents on the triazole ring significantly influences the compound's efficacy and selectivity against various biological targets.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antifungal Efficacy : A study involving a series of triazole compounds showed that those with thiophene substitutions had enhanced antifungal activity against resistant strains of Candida species.
- Cancer Cell Line Studies : In vitro tests on MCF-7 and HepG2 cell lines demonstrated that compounds similar to 1-phenyl-2-{[4-(prop-2-en-1-y)-5-(thiophen-2-y)-4H -1, 2, 4 -triazol -3 - yl]sulfanyl}ethanone exhibited significant cytotoxicity compared to standard chemotherapeutics.
- Antimicrobial Screening : A comprehensive evaluation against a panel of bacterial strains revealed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Properties
CAS No. |
385787-69-9 |
---|---|
Molecular Formula |
C17H15N3OS2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-phenyl-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H15N3OS2/c1-2-10-20-16(15-9-6-11-22-15)18-19-17(20)23-12-14(21)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2 |
InChI Key |
WXBKHOYDZAUSRM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.